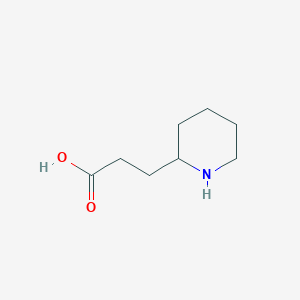

3-(Piperidin-2-yl)propanoic acid

説明

Overview of the Piperidine (B6355638) Ring System in Medicinal Chemistry and Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of therapeutic agents. nih.govencyclopedia.pub This structural motif is not only prevalent in numerous natural alkaloids but is also one of the most significant building blocks in synthetic medicinal chemistry. nih.govwikipedia.org Its widespread use is evidenced by the fact that over 70 FDA-approved drugs feature the piperidine scaffold. enamine.net

The versatility of the piperidine ring allows it to be incorporated into a vast array of drug classes, targeting a wide spectrum of diseases. nih.gov These include antipsychotics, analgesics, antihistamines, anticancer agents, and therapies for Alzheimer's disease. encyclopedia.pubijnrd.orgtaylorandfrancis.com The ring's conformational flexibility, preferring a chair-like structure similar to cyclohexane, and its ability to be substituted at various positions enable fine-tuning of a molecule's pharmacological and pharmacokinetic properties, such as lipophilicity and metabolic stability. wikipedia.orgenamine.net

The significance of this scaffold is further highlighted by its presence in both naturally occurring bioactive compounds and blockbuster synthetic drugs. Alkaloids like morphine and atropine (B194438) contain a fused piperidine ring, while modern pharmaceuticals such as the stimulant methylphenidate and the Alzheimer's drug donepezil (B133215) feature this core structure. nih.govencyclopedia.pubwikipedia.org The continuous exploration of piperidine derivatives underscores its status as a "privileged scaffold" in the quest for novel and effective medicines. taylorandfrancis.com

Significance of the Propanoic Acid Moiety in Bioactive Molecules

Propanoic acid, also known as propionate (B1217596), is a short-chain fatty acid (SCFA) with significant biological roles. creative-proteomics.combiocrates.com In humans, it is a primary product of the fermentation of dietary fibers by the gut microbiota in the colon. creative-proteomics.comwikipedia.org This metabolite is crucial for maintaining gut health, serving as an energy source for the cells lining the colon, enhancing the integrity of the gut barrier, and helping to regulate the gut environment. creative-proteomics.combiocrates.com

Beyond the gut, propanoic acid exhibits systemic effects, including potent anti-inflammatory properties. nih.gov Research has shown it can downregulate the expression of inflammatory markers, suggesting its potential in mitigating inflammation-related conditions. nih.govresearchgate.net Furthermore, propanoic acid plays a role in systemic metabolism by influencing lipid metabolism, helping to regulate blood glucose levels, and contributing to satiety, which can impact energy intake and weight management. creative-proteomics.combiocrates.com

While beneficial in most physiological contexts, an accumulation of propionate can be toxic in rare genetic disorders such as propionic acidemia. wikipedia.org The diverse bioactivity of the propanoic acid moiety makes it an attractive component in the design of new therapeutic agents, particularly for metabolic and inflammatory diseases. biocrates.comnih.gov

Rationale for Dedicated Research into the 3-(Piperidin-2-yl)propanoic Acid Chemical Space

The strategic combination of the piperidine ring and the propanoic acid moiety into the single scaffold of this compound presents a compelling area for dedicated research. This rationale is strongly supported by metabolic studies of piperine (B192125), the pungent compound from black pepper. nih.gov Pharmacokinetic analyses have revealed that when humans metabolize piperine, the piperidine ring is modified to create a propionic acid group. nih.gov

This natural transformation suggests that the resulting this compound-like structure is a recognized metabolite, which may confer advantages such as improved aqueous solubility and potentially reduced toxicity compared to the parent compound. nih.gov Synthesizing and studying molecules based on this scaffold allows researchers to directly investigate the biological activities of this naturally produced metabolite structure.

Dedicated research into this chemical space is driven by the potential to create novel therapeutics that synergistically harness the properties of both components. The piperidine core can be tailored to interact with specific biological targets, such as receptors or enzymes in the central nervous system, while the propanoic acid tail can modulate metabolic and inflammatory pathways. This dual-functionality opens avenues for developing innovative treatments for complex diseases.

Historical Context and Evolution of Piperidine-Containing Therapeutic Agents

The history of piperidine in medicine began with its isolation from a natural source. In 1850, Scottish chemist Thomas Anderson first reported obtaining the compound, followed independently by French chemist Auguste Cahours in 1852. wikipedia.org Both scientists isolated piperidine by reacting piperine, sourced from black pepper, with nitric acid, leading to the name derived from the Latin Piper (pepper). wikipedia.org

The initial recognition of piperidine's pharmacological importance stemmed from its presence in potent natural alkaloids like the toxin coniine from poison hemlock and the medicinally valuable atropine. wikipedia.orgnih.gov The advent of modern organic synthesis unlocked the potential to create a multitude of piperidine derivatives, moving beyond natural products. The industrial-scale production of piperidine is achieved through the hydrogenation of pyridine (B92270). wikipedia.org

This led to the development of early synthetic piperidine-based drugs, such as the opioid analgesic meperidine. ijnrd.org Over the decades, the sophistication of drug design evolved, yielding highly successful therapeutic agents across various classes. Notable examples include the second-generation antipsychotic Melperone, the widely used Alzheimer's drug Donepezil, and numerous antihistamines. nih.govijnrd.org The trajectory of piperidine-containing drugs has progressed from simple modifications of natural alkaloids to the rational design of complex, highly specific molecules targeting a wide range of diseases, solidifying the piperidine scaffold as an enduringly vital component in the pharmaceutical landscape.

Data Tables

Table 1: Key Bioactive Molecules Containing the Piperidine Scaffold

| Compound | Class | Therapeutic Use/Significance | Citation |

|---|---|---|---|

| Piperine | Alkaloid | Found in black pepper, exhibits various biological properties. | encyclopedia.pub |

| Morphine | Opioid Analgesic | Potent pain reliever. | encyclopedia.pub |

| Atropine | Anticholinergic | Treats bradycardia, nausea; found in deadly nightshade. | encyclopedia.pub |

| Donepezil | Acetylcholinesterase Inhibitor | Used for the treatment of Alzheimer's disease. | nih.govijnrd.org |

| Methylphenidate | Stimulant | Treats ADHD and narcolepsy. | wikipedia.org |

| Meperidine | Opioid Analgesic | Synthetic pain reliever. | ijnrd.org |

| Ropivacaine | Local Anesthetic | Used for surgical anesthesia and postoperative pain control. | wisdomlib.org |

| Halofuginone | Antiprotozoal | Synthetic analog of febrifugine, used as an antiparasitic drug. | encyclopedia.pub |

Table 2: Properties and Roles of Propanoic Acid (Propionate)

| Property/Role | Description | Citation |

|---|---|---|

| Metabolic Production | Produced by gut microbiota via fermentation of dietary fiber. | creative-proteomics.com |

| Energy Source | Provides energy for colonocytes (cells of the colon). | creative-proteomics.com |

| Gut Health | Enhances gut barrier function and modulates motility. | creative-proteomics.com |

| Anti-inflammatory | Reduces inflammation by downregulating inflammatory markers like TNF-α. | nih.gov |

| Metabolic Regulation | Influences lipid metabolism and glucose homeostasis. | creative-proteomics.combiocrates.com |

| Satiety | Can reduce food intake and promote a feeling of fullness. | biocrates.com |

Structure

3D Structure

特性

IUPAC Name |

3-piperidin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRHHRXKZJGDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557753 | |

| Record name | 3-(Piperidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-33-9 | |

| Record name | 3-(Piperidin-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Piperidin 2 Yl Propanoic Acid and Its Research Relevant Derivatives

De Novo Synthesis Strategies for the 3-(Piperidin-2-yl)propanoic Acid Core

The de novo synthesis of the this compound framework involves constructing the piperidine (B6355638) ring from acyclic precursors. These methods offer flexibility in introducing substituents and controlling stereochemistry.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com For this compound, the primary disconnection strategies involve breaking the bonds of the piperidine ring or severing the propanoic acid side chain from the ring.

A common retrosynthetic approach involves disconnecting the C2-C3 and N1-C6 bonds of the piperidine ring. This leads to acyclic precursors that can be cyclized. Another key disconnection is at the C2-C(propanoic acid) bond, suggesting the attachment of the propanoic acid moiety to a pre-formed piperidine ring or a precursor.

| Disconnection | Precursors | Synthetic Strategy |

| C2-C3 and N1-C6 | Acyclic amino aldehydes or ketones | Intramolecular cyclization |

| C2-C(propanoic acid) | Piperidine derivative and a propanoic acid synthon | Alkylation or conjugate addition |

| N1-C2 and C5-C6 | Dienophiles and imines | Aza-Diels-Alder reaction |

This table outlines the primary retrosynthetic disconnections for this compound and the corresponding synthetic strategies.

Synthesis via Ring-Closure Reactions of Piperidine Precursors

The formation of the piperidine ring through intramolecular cyclization is a widely employed strategy. nih.gov These reactions often involve the formation of a carbon-nitrogen bond to close the ring.

One common method is the reductive amination of δ-amino ketones or aldehydes. This involves the intramolecular reaction of an amine with a carbonyl group, followed by reduction of the resulting cyclic imine or enamine. Another approach is the intramolecular cyclization of ω-haloamines, where the nitrogen atom displaces a halide to form the piperidine ring. Radical-mediated cyclizations of unsaturated amines also provide a pathway to the piperidine core. nih.gov

Approaches Incorporating the Propanoic Acid Moiety

The propanoic acid side chain can be introduced at various stages of the synthesis. One method involves the alkylation of a piperidine enamine or a related nucleophile with a suitable three-carbon electrophile bearing a protected carboxylic acid group.

Alternatively, a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by cyclization, can construct the piperidine ring with the propanoic acid ester already in place. The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. cdnsciencepub.comresearchgate.net In the synthesis of chiral piperidine derivatives, amino acids or carbohydrates can be used as chiral auxiliaries. researchgate.net For instance, a chiral auxiliary attached to the nitrogen atom can control the facial selectivity of additions to the piperidine ring or its precursors.

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. organic-chemistry.orgsnnu.edu.cn Rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives and asymmetric Heck reactions are powerful methods for preparing chiral piperidines. organic-chemistry.orgsnnu.edu.cn

| Method | Catalyst/Auxiliary | Key Transformation | Stereocontrol |

| Chiral Auxiliary | (S)-1-Phenylethylamine | Diastereoselective Diels-Alder reaction | Substrate-controlled |

| Asymmetric Catalysis | Rhodium-Josiphos complex | Asymmetric hydrogenation of pyridinium (B92312) salts | Catalyst-controlled |

| Asymmetric Catalysis | Palladium-MOP complex | Asymmetric allylic alkylation | Catalyst-controlled |

This table summarizes key methods for the stereoselective synthesis of chiral piperidines, highlighting the type of stereocontrol.

Resolution of Racemic Mixtures

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.orgjackwestin.comslideshare.net This can be achieved by converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.orgjackwestin.com The resulting diastereomers have different physical properties and can be separated by methods such as crystallization or chromatography. jackwestin.com

For this compound, which is an amino acid, chiral acids or bases can be used as resolving agents. For example, reacting the racemic amino acid with an enantiomerically pure chiral base will form two diastereomeric salts that can be separated. Subsequent removal of the resolving agent yields the pure enantiomers of the amino acid.

Chemical Transformations and Derivatization Approaches Applied to the Scaffold

The inherent reactivity of the secondary amine, the potential for substitution on the saturated heterocyclic ring, and the versatile nature of the carboxylic acid group make this compound a valuable starting material for the synthesis of a wide array of derivatives.

Modifications at the Piperidine Nitrogen (N-Alkylation, N-Acylation)

The secondary amine within the piperidine ring is a prime site for modification through N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for introducing various substituents that can modulate a compound's biological activity, selectivity, and pharmacokinetic profile.

N-Alkylation: This process involves the introduction of an alkyl group onto the piperidine nitrogen. A common strategy employs a modified Finkelstein reaction, where a chloroalkyl derivative is converted in situ to a more reactive iodoalkyl species. For instance, the N-alkylation of a benzofuran-2-carboxamide (B1298429) scaffold with 1-(3-iodopropyl)piperidine, generated from 1-(3-chloropropyl)piperidine (B110583) hydrochloride, has been successfully demonstrated. nih.gov This approach highlights the utility of piperidine-containing building blocks in constructing complex molecules with potential applications as receptor ligands. nih.gov The general principle of N-alkylation allows for the introduction of a diverse range of alkyl and arylalkyl groups, thereby systematically altering the steric and electronic properties of the parent molecule. nih.govmdpi.com

N-Acylation: The reaction of the piperidine nitrogen with acylating agents, such as acid chlorides or anhydrides, yields N-acyl derivatives. This modification is crucial for introducing amide functionalities, which are prevalent in many biologically active compounds. The N-acylation of 2-aminobenzothiazoles with moieties like 3-(naphthalen-2-yl)propanoyl has been shown to produce compounds with significant biological activity, demonstrating the importance of the acyl group in modulating the molecule's properties. mdpi.com N-acylation reactions are often facilitated by coupling agents commonly used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu), to promote efficient amide bond formation. researchgate.netmdpi.com

A variety of research has explored these modifications. For example, a series of novel benzofuran-2-carboxamide ligands selective for sigma receptors were synthesized, which included N-alkylation with a 3-(piperidin-1-yl)propyl substituent. nih.gov In another study, N-acylated 2-aminobenzothiazoles were synthesized and evaluated for their ability to suppress prostaglandin (B15479496) E2 generation, highlighting the anti-inflammatory potential of such derivatives. mdpi.com

Table 1: Examples of N-Alkylated and N-Acylated Derivatives

| Derivative Type | Example Compound | Synthetic Approach | Research Focus |

| N-Alkylated | 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | N-alkylation of a carboxamide with 1-(3-iodopropyl)piperidine | Sigma receptor ligands nih.gov |

| N-Alkylated | N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazol-2-amine | N-alkylation of 2-aminobenzothiazole (B30445) with a naphthalen-2-yl propyl group | Suppression of prostaglandin E2 generation mdpi.com |

| N-Acylated | N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)propanamide | N-acylation of 2-aminobenzothiazole with 3-(naphthalen-2-yl)propanoic acid | Suppression of prostaglandin E2 generation mdpi.com |

Substitutions on the Piperidine Ring System

Introducing substituents directly onto the carbon framework of the piperidine ring offers another avenue for structural diversification. These modifications can significantly impact the conformational preferences and biological activity of the resulting compounds.

Recent advances in synthetic organic chemistry have provided numerous methods for the synthesis of substituted piperidines. nih.gov These strategies often involve the construction of the piperidine ring from acyclic precursors, allowing for the controlled introduction of substituents at various positions. For instance, stereoselective methods for producing all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines have been developed. nih.gov While these methods focus on the de novo synthesis of substituted piperidines rather than direct functionalization of a pre-existing ring, they underscore the importance of substituted piperidine motifs in drug discovery. nih.gov

The direct substitution on a pre-formed piperidine ring, such as in this compound, can be more challenging due to the saturated nature of the ring. However, modern catalytic methods are emerging to address this. For example, palladium-catalyzed enantioselective 6-exo aza-heck cyclization and copper(I)-catalyzed radical enantioselective cyclization have been utilized to form substituted piperidine rings. mdpi.com

Alterations of the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Hydrazide Formation)

The carboxylic acid group of this compound is a highly versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, and hydrazides. These transformations are fundamental for creating derivatives with altered solubility, stability, and biological interaction profiles.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton and increase lipophilicity. This reaction is typically achieved by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk For example, the esterification of 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid is the first step in a two-step synthesis of its hydrazide-hydrazone derivatives. nih.gov Various methods for esterification have been developed, including the use of surfactant-type Brønsted acid catalysts in water and sonochemical methods catalyzed by polymer-supported triphenylphosphine. organic-chemistry.org

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is a cornerstone of medicinal chemistry. This transformation introduces a key structural motif found in a vast number of pharmaceuticals. Amidation reactions can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of activating agents such as N-hydroxysuccinimide (HSU). acs.orgmdpi.com For instance, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid has been reacted with various amines using DCC and HSU to produce a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. acs.org Direct amidation of esters catalyzed by Lewis acids like iron(III) chloride has also been reported as a solvent-free method. mdpi.com

Hydrazide Formation: Carboxylic acids can be converted to hydrazides by reaction with hydrazine (B178648) hydrate, often following an initial esterification step. nih.govorientjchem.org Hydrazides are valuable intermediates for the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives, which have shown diverse biological activities. researchgate.netmdpi.com For example, 3-(2-pyridyldithio)propanoic acid has been coupled with tert-butyl carbazate (B1233558) to form a hydrazide, which is an important heterobifunctional crosslinker. researchgate.net The synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide and its subsequent condensation with aromatic aldehydes has also been investigated. researchgate.net

Table 2: Examples of Carboxylic Acid Derivatives

| Derivative Type | Starting Material | Reagents | Product | Research Application |

| Ester | 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid | Methanol, H₂SO₄ | Methyl 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoate | Intermediate for hydrazide synthesis nih.gov |

| Amide | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Propyl amine, HSU, DCC | N-Propyl-3-[2-oxoquinolin-1(2H)-yl]propanamide | Cytotoxicity and EGFR inhibition studies acs.org |

| Hydrazide | 3-(2-Pyridyldithio)propanoic acid | tert-Butyl carbazate, EDCI | 3-(2-Pyridyldithio)propanoic acid hydrazide | Heterobifunctional crosslinker researchgate.net |

Biological Activities and Pharmacological Potential of 3 Piperidin 2 Yl Propanoic Acid Derivatives

Neurological and Central Nervous System (CNS) Activities

The structural characteristics of 3-(piperidin-2-yl)propanoic acid derivatives have prompted research into their potential interactions with various components of the central nervous system.

Modulation of Neurotransmitter Transport Systems (e.g., GABA Transporters)

The core structure of this compound is an analogue of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the CNS. This structural similarity has led to investigations into the potential of its derivatives to modulate GABA transporters (GATs). For instance, phosphinic acid bioisosteres of nipecotic acid and homonipecotic acid, which are related to the piperidine-3-carboxylic acid and piperidine-2-carboxylic acid structures, have been synthesized and evaluated as GABA uptake inhibitors. Specifically, piperidinyl-3-phosphinic acid and its N-(4,4-diphenyl-3-butenyl) derivative have been identified as the first phosphinic acid-based GABA-uptake inhibitors. mdpi.com In a related context, derivatives of the GABA-uptake inhibitor tiagabine, which is based on a piperidine-3-carboxylic acid scaffold, have shown selective inhibitory activity on different subtypes of mouse GABA transporters (mGAT1-mGAT4). researchgate.net One such derivative, NNC 05-2090, was found to be a potent and selective inhibitor of mGAT2. researchgate.net

Receptor Interactions and Ligand Activity (e.g., Opioid Receptors, Cannabinoid CB1 Receptors)

The piperidine (B6355638) moiety is a common feature in many compounds that interact with various receptors in the CNS, including opioid and cannabinoid receptors.

Opioid Receptors: Research into piperidine-based molecules has identified potent and selective antagonists for the kappa opioid receptor. nih.gov For example, derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been synthesized and shown to have high affinity and selectivity for the kappa opioid receptor over mu and delta opioid receptors. nih.gov The endogenous opioid peptides, enkephalins, have also been modified to create stable derivatives with biased signaling at opioid receptors, reducing the recruitment of β-arrestins while maintaining affinity and potency. calpaclab.com

Cannabinoid CB1 Receptors: The cannabinoid CB1 receptor is another significant target for piperidine-containing ligands. The selective CB1 receptor antagonist, SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride), features a piperidine ring and is a key tool in cannabinoid research. nih.gov Furthermore, 1H-1,2,4-triazole-3-carboxamide derivatives containing a piperidine moiety have been developed as potent cannabinoid-CB1 receptor agonists, partial agonists, inverse agonists, or antagonists. rsc.org These compounds have shown potential for treating a range of neurological and psychiatric disorders. rsc.org

Research into Therapeutic Applications for Neurological Disorders (e.g., Depression, Anxiety, Pain Management)

The modulation of CNS targets by this compound derivatives has led to investigations into their therapeutic potential for various neurological and psychiatric conditions.

Depression and Anxiety: Novel arylsulfonamide derivatives of (aryloxy)propyl piperidines have been designed as potent 5-HT7 receptor antagonists, demonstrating significant antidepressant-like activity in preclinical models. nih.gov These compounds have also been shown to augment the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov Additionally, some novel 2-piperidinyl quinoline (B57606) chalcones and amines have been synthesized and screened for their antidepressant potential, with some compounds showing significant reductions in immobility time in the forced swim test. nih.gov

Pain Management: The analgesic potential of piperidine derivatives is an active area of research. A series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates containing a piperazine (B1678402) or piperidine moiety have been synthesized and evaluated for their analgesic and anti-inflammatory effects. nih.gov Some of these compounds exhibited greater analgesic activity than acetylsalicylic acid and comparable anti-inflammatory activity to indomethacin, without causing gastric ulceration. nih.gov

Antimicrobial and Antifungal Investigations

In addition to their CNS activities, derivatives of this compound have been explored for their potential to combat microbial and fungal infections.

Antibacterial Efficacy Against Specific Strains (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial properties of various piperidine-containing compounds have been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, substituted piperazinyl pyridyl oxazolidinones have shown in vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus, and Enterococcus, with some compounds being superior to the antibiotic linezolid. nih.gov The antibacterial activity of black pepper essential oil, which contains piperine (B192125) (a piperidine derivative), has been demonstrated against Escherichia coli, causing morphological changes to the bacterial cells and leakage of intracellular contents. bldpharm.com

| Compound/Extract | Target Bacteria | Observed Activity |

| Substituted piperazinyl pyridyl oxazolidinones | Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus, Enterococcus | Some compounds showed superior activity to linezolid. nih.gov |

| Black Pepper Essential Oil (contains piperine) | Escherichia coli | Minimum inhibitory concentration (MIC) of 1.0 μL/mL; caused cell deformation and leakage. bldpharm.com |

Antifungal Activity Against Yeast-like Fungi (e.g., Candida albicans)

The antifungal potential of piperidine derivatives has also been investigated. A study on novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives, which included compounds with a piperidine ring, showed antifungal activity against Candida albicans. unesp.br However, these same compounds did not exhibit antibacterial activity. unesp.br Essential oils from plants of the Piper genus, which contain piperine and other piperidine alkaloids, have also demonstrated antifungal activity against various Candida species.

| Compound/Extract | Target Fungi | Observed Activity |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives (with piperidine) | Candida albicans | Showed antifungal activity. unesp.br |

| Essential oils from Piper species | Candida species | Demonstrated antifungal activity. |

Spasmolytic Activity

Research into the pharmacological effects of piperidine derivatives has uncovered a wide range of biological activities, with various analogs demonstrating significant therapeutic potential. mdpi.com Within this broad class of compounds, certain piperidine derivatives have been investigated for their spasmolytic properties, which involve the relaxation of smooth muscle tissue. nih.gov This activity is of particular interest for developing treatments for conditions characterized by involuntary muscle spasms, such as those affecting the gastrointestinal tract and vascular system.

While direct and detailed research on the spasmolytic activity of this compound and its specific derivatives is not extensively available in the public scientific literature, the broader family of piperidine compounds has shown promise in this area. The mechanism of action for the spasmolytic effects of piperidine derivatives is often attributed to the blockade of calcium channels. nih.govnih.gov By inhibiting the influx of calcium ions into smooth muscle cells, these compounds can interfere with the signaling pathways that lead to muscle contraction, thereby inducing relaxation. nih.gov

For instance, studies on synthetic piperidine analogs have demonstrated their ability to produce a dose-dependent relaxant effect on isolated smooth muscle preparations, such as the rabbit jejunum. One such study on 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride revealed its efficacy in relaxing both spontaneous and potassium-induced contractions, a characteristic feature of calcium channel blockers. nih.gov Further investigations into a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines also highlighted their potential as calcium-channel-blocking agents with corresponding antihypertensive activity, indicating an effect on vascular smooth muscle. nih.gov

More recently, a related compound, 1-Piperidine propionic acid, was found to protect against septic shock by inhibiting the protease-activated receptor 2 (PAR2). nih.gov While this study focused on inflammation and vascular function in the context of sepsis rather than direct spasmolytic activity, the involvement of vascular function suggests a potential influence on smooth muscle tone. nih.gov

Despite these findings within the broader class of piperidine derivatives, specific data from detailed research on the spasmolytic potential of this compound derivatives, including data tables from such studies, is not currently available in the accessible scientific literature. Therefore, a comprehensive analysis of the detailed research findings for this specific compound and its derivatives is not possible at this time.

Structure Activity Relationship Sar Investigations of Piperidine Propanoic Acid Derivatives

Elucidation of Pharmacophoric Features Essential for Biological Activity

The fundamental structure of 3-(Piperidin-2-yl)propanoic acid presents several key pharmacophoric features that are critical for its interaction with biological targets. The core elements responsible for its activity are the piperidine (B6355638) ring's basic nitrogen atom and the acidic carboxyl group of the propanoic acid chain. The nitrogen atom, which is typically protonated at physiological pH, can form crucial ionic interactions with negatively charged residues, such as aspartate or glutamate, in a receptor's binding pocket.

Concurrently, the propanoic acid's carboxyl group serves as a hydrogen bond donor and acceptor, enabling further anchoring to the target protein. The three-carbon chain acts as a specific spacer, dictating the spatial relationship between the cationic nitrogen center and the anionic carboxylate group. This precise arrangement mimics the endogenous neurotransmitter GABA, allowing these derivatives to interact with GABA receptors. nih.govmdpi.com For instance, studies on piperine (B192125) metabolism show that the piperidine ring can be modified to form a propionic acid group, and such derivatives exhibit notable biological activities, underscoring the importance of this combined scaffold. nih.gov

Impact of Piperidine Ring Substitutions (Position and Nature of Substituents) on Efficacy and Selectivity

Modifying the piperidine ring with various substituents is a cornerstone of optimizing the activity of these derivatives. The position and chemical nature of these substitutions can profoundly influence a compound's potency, efficacy, and selectivity for different receptor subtypes. nih.gov

Research on related piperidine-based compounds demonstrates that even small changes can lead to significant shifts in biological activity. For example, in studies of cocaine analogues with a piperidine core, the introduction of a methylene (B1212753) group linker to a polar substituent at the 3α-position dramatically improved activity by allowing the flexible side chain to avoid unfavorable interactions within the transporter binding sites. nih.gov Similarly, investigations into piperidinol analogues revealed that substitutions on an associated phenyl ring, such as chloro and trifluoromethyl groups, yielded compounds with good anti-tuberculosis activity. nih.gov

The position of substitution is also critical. Studies on other piperidine-containing molecules have shown that the placement of a methyl group at either the 3 or 4-position can enhance anticancer properties, whereas a different placement may reduce activity. mdpi.com Analogous findings in epibatidine (B1211577) derivatives, which also feature a six-membered nitrogen-containing ring, show that substitutions can produce varied effects; a fluoro substitution can increase efficacy, while an amino group may enhance binding affinity for specific nicotinic receptor subtypes. mdpi.com

Table 1: Effect of Piperidine Ring Substitutions on Biological Activity

| Position of Substitution | Type of Substituent | Resulting Effect on Activity |

| 3- or 4-position | Methyl group | Enhanced anticancer properties in certain models. mdpi.com |

| 3α-position | Polar group with methylene linker | Improved monoamine transporter inhibition. nih.gov |

| Phenyl ring attached to piperidine | Chloro, Trifluoromethyl | Good anti-tuberculosis activity. nih.gov |

| General | Fluoro group | Can increase efficacy at target receptors. mdpi.com |

| General | Amino group | May increase binding affinity and potency. mdpi.com |

Influence of Propanoic Acid Moiety Modifications on Biological Profiles

The propanoic acid side chain is not merely a passive linker; its structure is a key determinant of the biological profile. Modifications to this moiety can significantly alter a compound's interaction with its target and its pharmacokinetic properties. Research into other piperidine derivatives has shown that the nature of an acid chain bonded to the piperidine ring is a "key feature" for maintaining in vivo duration of action.

Modifications can include altering the chain length, which changes the distance between the core pharmacophoric elements, or converting the carboxylic acid to an ester or amide. Esterification, for example, masks the polar acidic group, which can enhance membrane permeability but often requires in vivo hydrolysis to an active carboxylic acid form. Aryl propionic acid derivatives, a well-known class of NSAIDs, demonstrate that modifications to this type of structure can lead to a wide range of activities, including antibacterial, anticancer, and anti-inflammatory effects. orientjchem.orghumanjournals.com Furthermore, synthesizing derivatives where the propanoic acid is part of a more complex structure, such as a 1,2,4-triazole, has been shown to yield compounds with significant anti-inflammatory effects, particularly a reduction in TNF-α levels. mdpi.com

Table 2: Influence of Propanoic Acid Moiety Modifications

| Modification | Example | Impact on Biological Profile |

| Esterification | Methyl or Ethyl Ester | Increased lipophilicity; may act as a prodrug. nih.gov |

| Amidation | Amide derivatives | Altered polarity and hydrogen bonding capacity; can lead to potent anti-inflammatory activity. humanjournals.com |

| Chain Length Variation | Butanoic or Acetic Acid | Changes spatial orientation of pharmacophores, affecting binding affinity. |

| Cyclization/Incorporation | 1,2,4-triazole derivatives | Can produce potent anti-inflammatory agents. mdpi.com |

Stereochemical Impact on Ligand-Target Interactions and Pharmacological Profiles

The this compound structure contains a chiral center at the C2 position of the piperidine ring. Consequently, the compound exists as two non-superimposable mirror images, or enantiomers: (R)-3-(Piperidin-2-yl)propanoic acid and (S)-3-(Piperidin-2-yl)propanoic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This difference arises because biological targets, such as receptors and enzymes, are themselves chiral, being composed of L-amino acids. This inherent chirality creates a stereospecific environment, much like a left hand will only fit properly into a left-handed glove. One enantiomer may bind with high affinity and elicit the desired pharmacological response, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov

For GABAergic compounds, this stereoselectivity is crucial. For example, comparative studies of the enantiomers of 3-fluoro-GABA have been used to probe the specific conformation that GABA adopts when binding to the GABA-A receptor. nih.gov The distinct spatial arrangement of the atoms in the (R) and (S) enantiomers of this compound dictates how they fit into the GABA receptor's binding site, influencing their efficacy as agonists or antagonists. Therefore, the synthesis and evaluation of individual enantiomers are essential steps in drug development to identify the more active and safer isomer, known as the eutomer. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In the quest to improve drug properties, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. These techniques involve replacing a part of the molecule—either a substituent or the core scaffold itself—with another group that retains the essential biological activity while potentially improving other characteristics like metabolic stability, solubility, or synthetic accessibility. orientjchem.org

Scaffold hopping refers to the replacement of the central molecular framework, in this case, the piperidine-propanoic acid core, with a structurally different but functionally equivalent scaffold. The goal is to maintain the three-dimensional arrangement of the key pharmacophoric features. For instance, the piperidine ring could be replaced by other heterocyclic systems like pyrrolidine (B122466) or thiazole (B1198619) to explore new chemical space and patent opportunities. nih.gov

Bioisosteric replacement involves swapping specific functional groups with others that have similar physical or chemical properties. A classic example is the replacement of a carboxylic acid group with a tetrazole ring, as both are acidic and can participate in similar interactions. These modern drug design strategies are powerful tools for optimizing lead compounds, enabling chemists to fine-tune the pharmacological profile of derivatives based on the this compound structure. orientjchem.orgnih.gov

Mechanistic Studies and Molecular Target Elucidation

Identification and Validation of Key Biological Targets (e.g., Enzymes, Receptors, Transporters)

The primary biological targets of 3-(Piperidin-2-yl)propanoic acid are inferred from its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). clevelandclinic.orgnih.gov GABA exerts its effects by binding to specific receptors, which are the key biological targets for GABA and its analogs. scielo.org.mx These receptors are broadly classified into two main types: ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. nih.govnih.gov

GABA-A Receptors : These are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). youtube.com Upon GABA binding, the channel opens, allowing Cl⁻ to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential, thus producing an inhibitory effect. youtube.comwikipedia.org GABA-A receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties and location in the brain. scielo.org.mxnih.gov

GABA-B Receptors : These are G-protein-coupled receptors (GPCRs). nih.gov Unlike GABA-A receptors, their activation does not directly open an ion channel. Instead, GABA binding initiates a slower, more prolonged inhibitory response through a second messenger system. nih.gov This cascade leads to the activation of potassium (K⁺) channels, causing an efflux of positive ions and subsequent hyperpolarization. youtube.com Presynaptically, GABA-B activation can also inhibit calcium (Ca²⁺) channels, which reduces the release of other neurotransmitters. nih.gov

GABA-C Receptors : Like GABA-A receptors, these are ligand-gated chloride channels. nih.govnih.gov However, they are typically composed of only rho (ρ) subunits and have distinct pharmacological properties, including a higher affinity for GABA and a slower, more sustained response compared to GABA-A receptors. nih.gov They are found predominantly in the retina. nih.gov

Given that this compound is a cyclic analog of GABA, it is highly probable that its primary molecular targets are one or more of these GABA receptor subtypes. Validation studies would involve competitive binding assays and functional assays to determine its activity at these specific receptor sites.

Ligand-Target Binding Affinities and Selectivity Profiling

The affinity and selectivity of a ligand for its target are crucial determinants of its biological activity. Affinity refers to the strength of the binding interaction, while selectivity describes its ability to bind to a specific target in preference to others. For a compound like this compound, its profile would be assessed against the different GABA receptor subtypes.

While specific binding data for this compound is not extensively detailed in the available literature, the principles of affinity and selectivity can be understood by examining other GABAergic ligands. Affinity is often determined by measuring the dissociation constant (Kd) or the concentration of a ligand that inhibits the binding of a radiolabeled ligand by 50% (IC50). A lower value indicates higher affinity. nih.gov

The binding rates (k-on) and unbinding rates (k-off) of agonists contribute significantly to their affinity and selectivity for GABA-A receptors. nih.gov It has been shown that agonist binding is much slower than diffusion-limited processes, suggesting a ligand-specific energy barrier that is a key factor in determining selectivity. nih.gov

The diverse subunit composition of GABA-A receptors allows for significant selectivity among ligands. nih.gov For example, benzodiazepines show selectivity for GABA-A receptors containing α and γ subunits, with varying affinities for different α subtypes (α1, α2, α3, α5), which mediates their distinct sedative versus anxiolytic effects. wikipedia.org

The table below illustrates the binding affinities of GABA and other reference compounds for GABA receptor subtypes, providing a framework for understanding the type of data required for a complete profile of this compound.

| Compound | Target Receptor | Binding Affinity (EC₅₀/Kᵢ) | Receptor Subtype Selectivity |

|---|---|---|---|

| GABA | GABA-A | ~14 nM (Kᵢ) | Binds to multiple subtypes |

| Muscimol | GABA-A | ~4.3 nM (Kᵢ) | Potent agonist at most GABA-A subtypes |

| Baclofen | GABA-B | Variable (μM range) | Selective agonist for GABA-B |

| Bicuculline | GABA-A | Variable (nM to μM range) | Competitive antagonist |

This table presents generalized data for illustrative purposes. Actual values can vary based on experimental conditions and specific receptor subunit compositions.

Cellular and Biochemical Pathway Analysis Perturbed by the Compound

Activation of GABA receptors by an agonist such as this compound would perturb several downstream cellular and biochemical pathways, primarily centered around neuronal inhibition and GABA metabolism.

GABAergic Signaling Pathway: The most direct effect is the modulation of synaptic transmission.

At GABA-A/C Receptors : Binding would lead to increased Cl⁻ conductance, hyperpolarizing the postsynaptic neuron and causing inhibitory postsynaptic potentials (IPSPs). This reduces the neuron's excitability and its likelihood of firing. wikipedia.org

At GABA-B Receptors : Activation would trigger G-protein signaling, leading to K⁺ channel opening (postsynaptic inhibition) and inhibition of Ca²⁺ channels (presynaptic inhibition), which suppresses neurotransmitter release. nih.govyoutube.com

GABA Metabolism (GABA Shunt): GABA levels in the brain are tightly regulated by a metabolic pathway known as the GABA shunt. This pathway is a closed-loop process that synthesizes and degrades GABA, bypassing two steps of the tricarboxylic acid (TCA) cycle. embopress.org The key steps are:

Synthesis : GABA is synthesized from glutamate via the enzyme glutamate decarboxylase (GAD). nih.gov

Degradation : GABA is catabolized by GABA transaminase (GABA-T) to succinic semialdehyde. reactome.org

Conversion : Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to succinate, which re-enters the TCA cycle. embopress.orgreactome.org

By acting as a GABA agonist, this compound would mimic the effects of elevated GABA levels, potentially influencing the homeostatic regulation of this pathway.

Modulation of Other Signaling Pathways: Recent research has shown that GABA can influence other fundamental cellular processes. For instance, elevated GABA has been found to activate the mTOR signaling pathway. embopress.org This can lead to the inhibition of selective autophagy pathways like mitophagy (the degradation of mitochondria), which may increase oxidative stress. embopress.org

The table below summarizes the key pathways potentially perturbed by a GABA analog.

| Pathway | Key Mediators/Enzymes | Effect of Agonist Activity |

|---|---|---|

| Ionotropic GABAergic Signaling | GABA-A/GABA-C Receptors | Increased Cl⁻ influx, neuronal hyperpolarization |

| Metabotropic GABAergic Signaling | GABA-B Receptors, G-proteins | Increased K⁺ efflux, decreased Ca²⁺ influx, reduced neurotransmitter release |

| GABA Shunt (Metabolism) | GAD, GABA-T, SSADH | Mimics high GABA levels, potentially altering pathway regulation |

| mTOR Signaling | mTOR, S6K1 | Potential activation of mTOR, leading to inhibition of autophagy |

Molecular Interactions via Hydrogen Bonding and Ionic Effects

The binding of this compound to a GABA receptor binding pocket is governed by specific non-covalent molecular interactions. The structure of the compound, featuring a carboxylic acid group and a secondary amine within a piperidine (B6355638) ring, allows for key interactions.

Ionic Interactions : At physiological pH, the carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate (-COO⁻), while the secondary amine (-NH-) in the piperidine ring can be protonated to form a positively charged ammonium group (-NH₂⁺-). This zwitterionic nature is crucial for binding. The positively charged ammonium group is expected to form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate, within the receptor's binding site. Similarly, the negatively charged carboxylate can interact with a positively charged residue like arginine or lysine.

Hydrogen Bonding : Both the carboxylate and the ammonium groups are excellent hydrogen bond donors and acceptors. The PubChem entry for the compound lists 3 hydrogen bond donor and 3 hydrogen bond acceptor sites. nih.gov These groups can form a network of hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine) and backbone carbonyls or amides in the binding pocket, contributing to the stability and specificity of the ligand-receptor complex.

These interactions are characteristic of how the endogenous ligand GABA binds to its receptors and are essential for the activation of the receptor.

Modulation of Physiological Responses in Relevant Biological Models

The activation of GABA receptors by an agonist is known to produce significant physiological responses, primarily related to a reduction in central nervous system excitability. clevelandclinic.org While specific studies on this compound are limited, its effects can be predicted based on the known roles of the GABA system.

In relevant biological models (e.g., rodents), administration of GABA agonists typically leads to a range of physiological and behavioral effects:

Anxiolytic Effects : The GABAergic system plays a major role in controlling anxiety, stress, and fear. clevelandclinic.orgnih.gov Compounds that enhance GABAergic transmission are widely used as anxiolytics. Therefore, this compound would be expected to produce a calming or anxiety-reducing effect in animal models of anxiety.

Sedative and Hypnotic Effects : GABA is critical for sleep regulation. scielo.org.mxnih.gov Enhancing GABAergic signaling generally promotes sleep. Studies have shown that oral GABA intake can have sleep-enhancing effects. nih.gov An agonist would likely decrease sleep latency and increase sleep duration in animal studies.

Anticonvulsant Effects : A reduction in GABAergic inhibition is a key factor in the pathophysiology of epilepsy. clevelandclinic.org Many antiepileptic drugs work by enhancing GABAergic function. scielo.org.mx A GABA agonist like this compound would be predicted to raise the seizure threshold and protect against chemically or electrically induced convulsions in rodent models.

Muscle Relaxation : GABAergic interneurons in the spinal cord are involved in regulating muscle tone. scielo.org.mx Centrally acting GABA agonists often have muscle relaxant properties.

Advanced Research Methodologies and Characterization

Analytical Techniques for Quantitative Determination in Complex Biological Matrices

Accurate quantification of "3-(Piperidin-2-yl)propanoic acid" in biological samples such as plasma, urine, and tissue is fundamental for pharmacokinetic and metabolic studies. The low concentrations typically encountered and the complexity of these matrices demand highly sensitive and selective analytical methods.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the bioanalysis of small molecules like "this compound". youtube.comyoutube.com This is due to its inherent selectivity, sensitivity, and speed. researchgate.net The development of a robust HPLC-MS/MS method involves several key steps:

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is critical to remove interfering substances like proteins and salts. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: The extracted sample is then injected into an HPLC system. A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column could be suitable for separating "this compound" from other components. shodex.comsigmaaldrich.com A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed. youtube.comnih.gov

Mass Spectrometric Detection: The analyte is then ionized, commonly using electrospray ionization (ESI) in the positive ion mode, and detected by a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte. nih.gov

The method is validated according to regulatory guidelines to ensure its reliability, covering parameters such as specificity, linearity, accuracy, precision, and stability. youtube.com Derivatization with reagents like p-toluenesulfonyl chloride can be employed to improve the chromatographic behavior and detection sensitivity of amino-containing compounds. nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of "this compound"

| Parameter | Typical Conditions |

| HPLC System | UHPLC/HPLC system |

| Column | Reversed-phase C18 or HILIC (e.g., 2.1 x 50 mm, <2 µm) youtube.comsigmaaldrich.com |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.3 - 0.6 mL/min youtube.com |

| Gradient | Optimized for separation from matrix components |

| Injection Volume | 1 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | To be determined (e.g., [M+H]+ → characteristic fragment ion) |

Understanding how "this compound" interacts with its protein target is crucial for elucidating its mechanism of action. Spectroscopic techniques are powerful tools for studying these non-covalent interactions.

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon binding of a ligand. mdpi.com If the binding of "this compound" to a target protein alters the local environment of these fluorescent amino acids, a change in fluorescence intensity or wavelength maximum can be observed. This allows for the determination of binding affinity (dissociation constant, Kd) and stoichiometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile and powerful technique for studying ligand-protein interactions at an atomic level. mdpi.com Techniques like saturation transfer difference (STD) NMR and Water-LOGSY can identify which parts of a ligand are in close contact with the protein. Chemical shift perturbation (CSP) studies, where the chemical shifts of the protein's or ligand's NMR signals are monitored upon titration, can map the binding site and determine binding affinities. optica.orgoptica.orgnih.gov

Table 2: Overview of Spectroscopic Techniques for Ligand-Protein Interaction Studies

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein upon ligand binding. mdpi.com | Binding affinity (Kd), stoichiometry, conformational changes. mdpi.com |

| NMR Spectroscopy | Detects changes in the nuclear magnetic resonance signals of the protein or ligand upon complex formation. mdpi.com | Binding site mapping, binding affinity (Kd), structural changes, ligand conformation. optica.org |

Computational Chemistry and Molecular Modeling for Drug Discovery

Computational methods are indispensable in modern drug discovery, enabling the rapid screening of virtual compound libraries, prediction of pharmacological activities, and detailed analysis of ligand-receptor interactions.

In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. The Prediction of Activity Spectra for Substances (PASS) software is one such tool that compares the structure of a query molecule to a large database of known bioactive compounds. clinmedkaz.org For "this compound," a PASS analysis could generate a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). researchgate.net This can help in identifying potential therapeutic applications and off-target effects early in the drug discovery process. clinmedkaz.org

Table 3: Hypothetical PASS Predictions for a Piperidine (B6355638) Derivative

| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |

| Kinase Inhibitor | > 0.7 | < 0.05 |

| GPCR Ligand | > 0.5 | < 0.2 |

| Enzyme Inhibitor | > 0.6 | < 0.1 |

| Antibacterial | > 0.4 | < 0.3 |

Note: This table is for illustrative purposes only and does not represent actual PASS prediction data for "this compound".

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. tandfonline.com For "this compound," docking studies can be performed against the three-dimensional structure of a putative target protein to identify the most likely binding pose and key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts) that stabilize the complex. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. mdpi.com The binding free energy of the complex can also be calculated from MD trajectories to provide a more accurate estimation of the binding affinity. mdpi.com

Table 4: Key Steps in Molecular Docking and Dynamics Simulations

| Step | Description |

| 1. Preparation of Protein and Ligand Structures | Obtaining and preparing the 3D structures of the target protein and "this compound". |

| 2. Molecular Docking | Predicting the binding pose of the ligand in the active site of the protein using docking software. tandfonline.com |

| 3. Setup of MD Simulation System | Placing the docked complex in a simulation box with water molecules and ions to mimic physiological conditions. |

| 4. MD Simulation | Running the simulation for a defined period (e.g., nanoseconds to microseconds) to observe the dynamic behavior of the complex. nih.gov |

| 5. Analysis of Trajectories | Analyzing the simulation data to assess the stability of the complex, identify key interactions, and calculate binding free energies. mdpi.com |

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For "this compound," a QSAR study would involve synthesizing and testing a series of analogues with modifications to the piperidine ring or the propanoic acid side chain.

The biological activity data (e.g., IC50 or Ki values) and calculated molecular descriptors (e.g., physicochemical, electronic, and steric properties) for these compounds are then used to build a QSAR model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. benthamscience.com The structural features that are important for activity can be visualized using contour maps, providing insights for further optimization.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify novel compounds that are likely to be active at a specific biological target. nih.gov This process involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to the target and then using this model to search large databases of virtual compounds for molecules that match these criteria.

A typical pharmacophore model for a ligand that interacts with a biological target might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov The development of a pharmacophore model can be either ligand-based, where it is derived from a set of known active molecules, or structure-based, where it is developed from the three-dimensional structure of the ligand-receptor complex. mdpi.com For derivatives of this compound, a structure-based approach would be employed if the crystal structure of its target is known. This would involve analyzing the key interactions between the compound and the active site of the receptor. nih.govfrontiersin.org

Once a pharmacophore model is established, it is used as a 3D query in a virtual screening campaign to filter large compound libraries. mdpi.comnih.gov This high-throughput virtual screening (HTVS) process rapidly assesses millions of compounds, significantly narrowing down the number of candidates for further investigation. nih.gov The process typically involves multiple stages of increasing precision, such as standard precision (SP) and extra precision (XP) docking, to rank the compounds based on their predicted binding affinity. nih.gov

The table below illustrates a hypothetical outcome of a virtual screening process based on a pharmacophore model derived from a this compound analog.

| Feature | Description | Present in Model |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond. | Yes |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom to form a hydrogen bond. | Yes |

| Hydrophobic (HY) | A nonpolar group that interacts favorably with nonpolar regions of the target. | Yes |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. | Yes |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | No |

Biostability and Metabolic Pathway Research

The study of a compound's biostability and metabolic pathways is crucial for understanding its journey through a biological system. This research helps to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME).

In Vitro and In Vivo Metabolic Fate Studies (e.g., Hydrolysis by Esterases)

The metabolic fate of this compound and its derivatives is investigated through both in vitro and in vivo studies. In vitro models often utilize subcellular fractions, such as human liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. uni-saarland.denih.govnih.gov These studies help to identify the primary metabolic pathways in a controlled environment.

A key metabolic transformation for ester derivatives of this compound is hydrolysis by esterases. nih.gov Esterases are a class of enzymes that catalyze the cleavage of ester bonds, converting an ester prodrug into its active carboxylic acid form and an alcohol. nih.govnih.gov This is a common strategy in drug design to improve the permeability of a drug by masking a charged carboxylate group. nih.gov The rate of hydrolysis can be quantified in various biological matrices, such as liver homogenates or whole blood, to predict the rate of drug activation in the body. mdpi.com For instance, studies have shown that the hydrolysis rate of ester prodrugs can be significantly faster in rat liver homogenates compared to human whole blood. mdpi.com

In vivo studies, typically conducted in animal models, provide a more comprehensive picture of the metabolic fate by accounting for all physiological processes. mdpi.com These studies involve administering the compound to the animal and then analyzing biological samples, such as blood and urine, to identify the parent compound and its metabolites over time. nih.govmdpi.com

Identification of Metabolites and Biotransformation Pathways

The identification of metabolites is a critical step in understanding the biotransformation of this compound. Analytical techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) are essential for this purpose. uni-saarland.denih.gov

Metabolic transformations are generally categorized into Phase I and Phase II reactions. For compounds containing a piperidine ring, Phase I reactions commonly include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the piperidine ring. uni-saarland.de

N-dealkylation: The removal of an alkyl group from the nitrogen atom of the piperidine ring. nih.govresearchgate.net

Ester Hydrolysis: As mentioned, the cleavage of an ester group to form a carboxylic acid. uni-saarland.demdpi.com

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to the metabolite to increase its water solubility and facilitate its excretion. A common Phase II reaction is:

Glucuronidation: The attachment of a glucuronic acid moiety to the metabolite. uni-saarland.de

The table below summarizes potential metabolic pathways for a derivative of this compound.

| Metabolic Pathway | Enzyme Family | Resulting Metabolite |

|---|---|---|

| Ester Hydrolysis | Carboxylesterases (CES) | Active carboxylic acid |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated metabolite |

| N-dealkylation | Cytochrome P450 (CYP) | N-dealkylated metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Glucuronide conjugate |

Assessment of Chemical Stability in Biological Systems

Beyond enzymatic metabolism, the inherent chemical stability of this compound and its analogs in various biological environments is a key consideration. This involves assessing its stability under different pH conditions, temperatures, and in the presence of various biological fluids. For example, a compound's stability in simulated gastric fluid (low pH) and simulated intestinal fluid (neutral pH) can predict its fate upon oral administration.

Studies have shown that some compounds may be stable in certain tissues, like the brain, while being rapidly degraded in others, such as the liver or blood. mdpi.com This differential stability can be advantageous for targeted drug delivery. The chemical stability is typically evaluated by incubating the compound in the relevant biological matrix for a defined period and then quantifying the amount of the parent compound remaining over time.

Emerging Therapeutic Applications and Future Research Directions

Development of Novel Therapeutic Agents Based on the 3-(Piperidin-2-yl)propanoic Acid Scaffold

The versatility of the this compound scaffold allows for extensive chemical modification to develop novel therapeutic agents. Researchers have explored derivatives by modifying both the piperidine (B6355638) ring and the propanoic acid side chain to optimize potency, selectivity, and pharmacokinetic properties. These modifications have led to the discovery of compounds with potential applications across various disease areas.

For instance, the core piperidine structure is a cornerstone in the design of pharmaceuticals, with its derivatives found in over twenty classes of drugs. researchgate.net Modifications of the propanoic acid moiety have also yielded compounds with significant biological activity. Studies on related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have shown that alterations to this part of the molecule can produce potent antiproliferative effects against cancer cells. mdpi.com Similarly, piperidine propionamide (B166681) derivatives have been synthesized as potent antagonists for the sigma-1 receptor and agonists for the mu opioid receptor, highlighting the scaffold's potential in developing treatments for neuropathic pain. researchgate.net Other research has focused on creating dihydrofuro[3,2-b]piperidine derivatives, which have shown promise as potent α-glucosidase inhibitors for diabetes treatment. mdpi.com

Table 1: Examples of Therapeutic Agents Based on Piperidine-Propanoic Acid and Related Scaffolds This table is interactive. You can sort the data by clicking on the column headers.

| Scaffold/Derivative | Therapeutic Area | Mechanism of Action/Target | Key Research Finding |

|---|---|---|---|

| 1-Piperidine Propionic Acid (1-PPA) | Inflammation, Cancer | Allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). mdpi.com | Binds to an allosteric pocket, stabilizing the inactive conformation of the receptor. mdpi.com |

| Piperidine Propionamide Derivatives | Neuropathic Pain | Sigma-1 receptor antagonists and mu opioid receptor agonists. researchgate.net | Over 60 dual-ligand compounds were synthesized and tested for efficacy. researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | Lung Cancer | Dual inhibitor of SIRT2 and EGFR. mdpi.com | Oxime derivatives showed significantly greater antiproliferative activity than cisplatin. mdpi.com |

| Dihydrofuro[3,2-b]piperidine Derivatives | Diabetes | α-glucosidase inhibitors. mdpi.com | Certain derivatives showed significantly stronger inhibitory potency than the approved drug acarbose. mdpi.com |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids | Agriculture | Plant growth promotion. nih.gov | Increased rapeseed seed yield and oil content. nih.gov |

Exploration of Novel Disease Indications and Biological Targets

The inherent versatility of the piperidine-propanoic acid framework has enabled its exploration against a growing number of diseases and biological targets. The scaffold's ability to be chemically diversified allows it to interact with a wide range of protein classes.

Initial research has identified several promising areas:

Inflammation and Cancer: A related isomer, 1-Piperidine Propionic Acid (1-PPA), has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). mdpi.com PAR2 is a G-protein-coupled receptor that acts as a driver of the inflammatory cascade in numerous pathologies, including autoimmune diseases and cancer metastasis. mdpi.com The discovery that 1-PPA can antagonize PAR2-mediated signaling pathways, such as MAPKs signaling, opens the door for developing treatments for these conditions. mdpi.com

Neuropathic Pain: By combining fragments of known active molecules, researchers have developed piperidine propionamide derivatives that act as dual sigma-1 receptor antagonists and mu opioid receptor agonists. researchgate.net This multi-target approach is a promising strategy for creating more effective and potentially safer analgesics for treating complex conditions like neuropathic pain. researchgate.net

Oncology: Derivatives of 3-aminopropanoic acid incorporating a thiazole (B1198619) ring have been investigated as novel anticancer agents. mdpi.com In silico and in vitro studies revealed that these compounds can interact with both human SIRT2 and EGFR, two important targets in lung cancer therapy. mdpi.com Their ability to induce cell death in both drug-sensitive and drug-resistant cancer cell models highlights their potential as scaffolds for further development. mdpi.com

Infectious Diseases: While not specific to the 2-yl isomer, other propanoic acid derivatives have demonstrated antimicrobial activity against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. nih.gov

Table 2: Biological Targets and Associated Disease Indications for Piperidine-Propanoic Acid Scaffolds This table is interactive. You can sort the data by clicking on the column headers.

| Biological Target | Disease Indication | Scaffold Example | Reference |

|---|---|---|---|

| Protease-Activated Receptor 2 (PAR2) | Inflammation, Cancer Metastasis | 1-Piperidine Propionic Acid | mdpi.com |

| Sigma-1 Receptor / Mu Opioid Receptor | Neuropathic Pain | Piperidine Propionamide | researchgate.net |

| SIRT2 / EGFR | Lung Cancer | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | mdpi.com |

| α-Glucosidase | Diabetes | Dihydrofuro[3,2-b]piperidine | mdpi.com |

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design, PROTACs)

The this compound scaffold is well-suited for integration into modern drug discovery platforms, which aim to improve the efficiency and success rate of identifying new medicines.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method that starts by screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. nih.gov These initial hits are then grown or linked together to create more potent, lead-like molecules. There is a growing appreciation that fragments with three-dimensional shapes offer opportunities not provided by flatter, 2D molecules. researchgate.net The piperidine ring is an ideal 3D fragment, and significant research has gone into creating libraries of substituted piperidines and related heterocycles to explore underrepresented areas of chemical space. researchgate.netnih.govchemrxiv.org The this compound structure, with its defined stereochemistry and exit vectors, serves as an excellent starting point for generating such fragment libraries for screening against challenging drug targets. nih.govrsc.org

Proteolysis Targeting Chimeras (PROTACs): PROTACs are a novel therapeutic strategy designed to eliminate specific disease-causing proteins from the cell rather than just inhibiting them. nih.gov A PROTAC is a heterobifunctional molecule with two key parts: one end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. nih.gov This brings the target and the ligase into close proximity, leading to the target protein being tagged for destruction by the cell's natural disposal system, the proteasome. sigmaaldrich.com

The this compound scaffold is a valuable building block for PROTAC design. The piperidine portion can be modified to serve as the "warhead" that binds to the protein of interest, while the carboxylic acid of the propanoic chain provides a convenient chemical handle for attaching a linker, which in turn connects to the E3 ligase-recruiting molecule. sigmaaldrich.com Indeed, various piperidine carboxylic acid derivatives are commercially available as building blocks specifically for the synthesis of PROTACs. sigmaaldrich.com

Translational Research Pathways from Preclinical Findings

Translating a promising compound from the laboratory to a potential clinical application involves a structured pathway of experiments. The research on piperidine-propanoic acid derivatives illustrates this process well.

A typical translational pathway can be outlined as follows:

Target Identification and Initial Screening: The process often begins with identifying a biological target, like PAR2 in inflammation. mdpi.com This is followed by initial screening, which can involve in silico molecular docking to predict binding and biochemical assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound interacts with and stabilizes the target protein in a cellular environment. mdpi.com